

An In-depth Technical Guide to 2-Ethyl-2-methyl-1,3-dioxolane

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Compound of Interest

Compound Name: 2-Ethyl-2-methyl-1,3-dioxolane

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Introduction

2-Ethyl-2-methyl-1,3-dioxolane, also known by its common name 2-butanone cyclic ethylene acetal, is a cyclic ketal. Ketal functional groups are of significant importance in organic synthesis, primarily serving as protecting groups for ketones and aldehydes. The 1,3-dioxolane ring system is particularly common due to its relative stability under neutral and basic conditions, and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and the reaction mechanism for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is critical for scientific communication. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the cyclic ethylene acetal of 2-butanone is **2-ethyl-2-methyl-1,3-dioxolane**.

This name is derived from the following analysis of the structure:

- The core of the molecule is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, which is named "1,3-dioxolane".

- Attached to the carbon atom at position 2 of this ring are two alkyl substituents: an ethyl group and a methyl group.
- These substituents are listed alphabetically, leading to the prefix "2-ethyl-2-methyl-".

Common synonyms for this compound include:

- 2-Butanone cyclic ethylene acetal
- 2-Butanone ethylene ketal
- 2-Methyl-2-ethyl-1,3-dioxolane

Chemical Structure:

- Molecular Formula: C₆H₁₂O₂
- Molecular Weight: 116.16 g/mol
- CAS Number: 126-39-6
- SMILES: CCC1(C)OCCO1

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **2-ethyl-2-methyl-1,3-dioxolane** are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physical Properties of **2-Ethyl-2-methyl-1,3-dioxolane**

Property	Value	Reference(s)
Appearance	Clear, colorless liquid	[1]
Boiling Point	116-117 °C	[2][3]
Density	0.929 g/mL at 25 °C	[2][3]
Refractive Index (n ²⁰ /D)	1.409	[2][3]
Flash Point	13 °C (55.4 °F) - closed cup	[2]

Table 2: Spectroscopic Data for **2-Ethyl-2-methyl-1,3-dioxolane**

Technique	Data	Reference(s)
¹ H NMR	Spectra available, detailed peak assignments require consultation of spectral databases.	[4][5]
¹³ C NMR	Spectra available, detailed peak assignments require consultation of spectral databases.	[4]
IR Spectroscopy	Spectra available, characteristic peaks for C-O stretching are expected.	[4]
Mass Spectrometry	Spectra available, fragmentation patterns can be analyzed for structural elucidation.	[6]

Experimental Protocol: Synthesis of 2-Ethyl-2-methyl-1,3-dioxolane

The most common method for the synthesis of **2-ethyl-2-methyl-1,3-dioxolane** is the acid-catalyzed ketalization of 2-butanone with ethylene glycol. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed by azeotropic distillation using a Dean-Stark apparatus.

Reaction Scheme:



Materials:

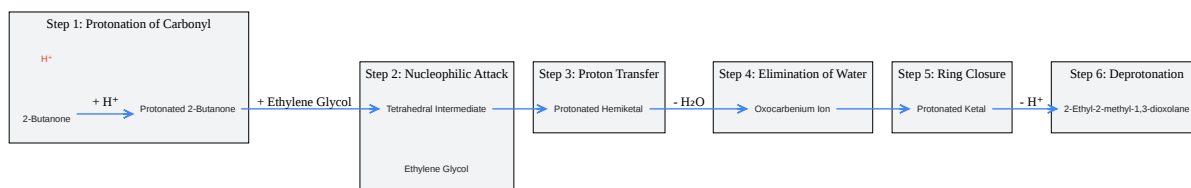
- 2-Butanone
- Ethylene glycol
- Toluene (or another suitable solvent for azeotropic distillation)
- p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Apparatus for simple or fractional distillation

Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-butanone (0.5 mol), ethylene glycol (0.6 mol, 1.2 equivalents), and toluene (100 mL).
- **Addition of Catalyst:** Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 mol).
- **Azeotropic Distillation:** Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, while the toluene will be returned to the reaction flask.
- **Monitoring the Reaction:** Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Subsequently, wash with brine (1 x 50 mL).
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene by rotary evaporation.
- **Purification:** The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure **2-ethyl-2-methyl-1,3-dioxolane**. Collect the fraction boiling at 116-117 °C.

Reaction Mechanism and Workflow Visualization

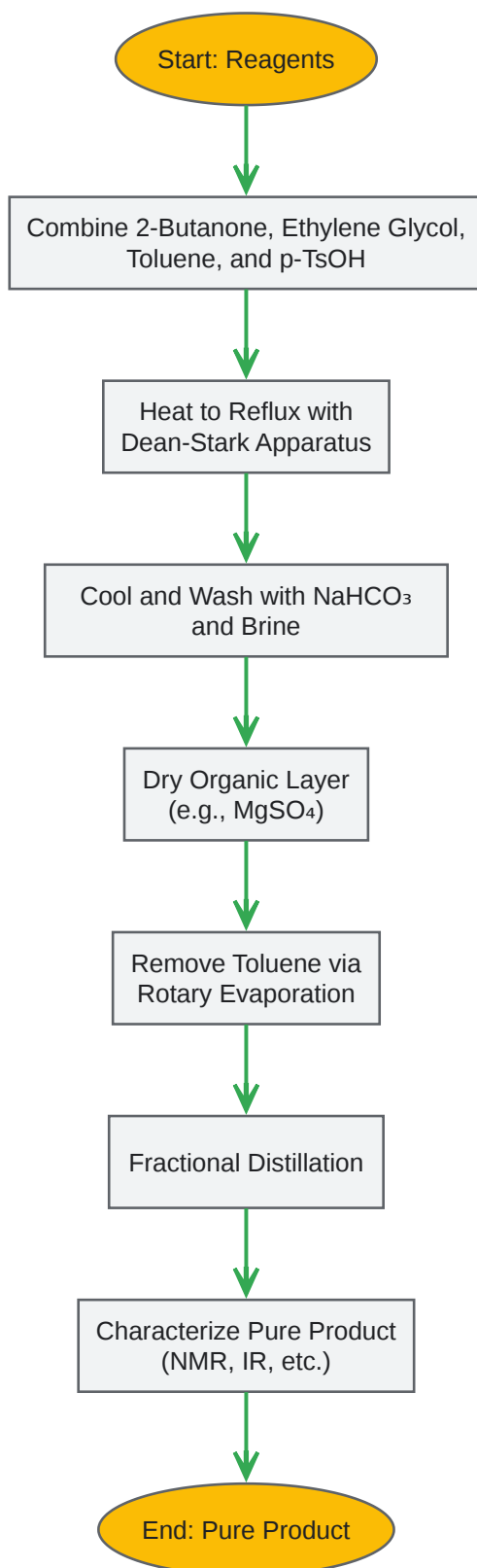
The formation of **2-ethyl-2-methyl-1,3-dioxolane** is an acid-catalyzed process that involves several key steps. The mechanism is initiated by the protonation of the carbonyl oxygen of 2-butanone, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of a stabilized carbocation, which is then attacked by the second hydroxyl group of the ethylene glycol. A final deprotonation step regenerates the acid catalyst and yields the cyclic ketal.



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Caption: Acid-catalyzed mechanism for the formation of **2-ethyl-2-methyl-1,3-dioxolane**.

The experimental workflow for the synthesis and purification of **2-ethyl-2-methyl-1,3-dioxolane** can be visualized as a logical progression of steps, from the initial reaction setup to the final characterization of the pure product.



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Caption: Experimental workflow for the synthesis of **2-ethyl-2-methyl-1,3-dioxolane**.

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